molecular formula C30H36N4O5 B12073980 Z-Lys-Pro-4MbetaNA

Z-Lys-Pro-4MbetaNA

Cat. No.: B12073980
M. Wt: 532.6 g/mol
InChI Key: FITGUNQHBCSKCG-UHFFFAOYSA-N
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Description

Z-Lys-Pro-4MbetaNA (CAS No. 74305-53-6) is a synthetic peptide derivative with the molecular formula C30H36N4O5 and a molecular weight of 532.6 g/mol. It is classified as a fluorogenic substrate and is utilized in biochemical assays, particularly in studies involving FRET (Förster Resonance Energy Transfer) peptides and fluorescent probes . The compound features a benzyloxycarbonyl (Z) protecting group, a lysine-proline dipeptide backbone, and a 4-methoxy-β-naphthylamide (4MbetaNA) fluorogenic moiety. Its design enables specific enzymatic cleavage, releasing the fluorescent 4MbetaNA group, which is critical for monitoring protease activity or cellular processes in real-time .

Produced by Shanghai Apeptide Co., Ltd., this compound is part of a broader catalog of functional peptides, including FRET peptides, cell-penetrating peptides, and amyloid peptides. Its applications span fluorescence-based diagnostics, drug discovery, and proteolytic pathway analysis .

Properties

IUPAC Name

benzyl N-[6-amino-1-[2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O5/c1-38-27-19-23(18-22-12-5-6-13-24(22)27)32-28(35)26-15-9-17-34(26)29(36)25(14-7-8-16-31)33-30(37)39-20-21-10-3-2-4-11-21/h2-6,10-13,18-19,25-26H,7-9,14-17,20,31H2,1H3,(H,32,35)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITGUNQHBCSKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74305-53-6
Record name 74305-53-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Lys-Pro-4MbetaNA typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the coupling of the peptide with 4-methyl-beta-naphthylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Z-Lys-Pro-4MbetaNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions involve the cleavage of the peptide bond, releasing 4-methyl-beta-naphthylamine.

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH. Common reagents include proteolytic enzymes such as aminopeptidases, which specifically target the peptide bond.

Major Products

The major product formed from the hydrolysis of this compound is 4-methyl-beta-naphthylamine, which can be detected and quantified using spectrophotometric methods.

Scientific Research Applications

Z-Lys-Pro-4MbetaNA is widely used in scientific research for the study of proteolytic enzymes. Its applications include:

    Biochemical Assays: Used as a substrate in enzyme assays to measure the activity of aminopeptidases and other proteolytic enzymes.

    Drug Development: Employed in the screening of potential inhibitors of proteolytic enzymes, which are targets for therapeutic intervention in diseases such as cancer and hypertension.

    Biological Research: Utilized in studies of protein degradation and turnover, as well as in the investigation of cellular processes involving proteolysis.

Mechanism of Action

The mechanism of action of Z-Lys-Pro-4MbetaNA involves its recognition and binding by proteolytic enzymes. The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of 4-methyl-beta-naphthylamine. This product can be detected spectrophotometrically, allowing for the quantification of enzyme activity.

Comparison with Similar Compounds

Z-Lys-Pro-4MbetaNA belongs to a family of fluorogenic substrates optimized for sensitivity and specificity. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Analogues

The shorter backbone may alter solubility and cellular uptake efficiency compared to this compound.

Z-Arg-Pro-4MbetaNA

  • Molecular Formula : C29H38N6O5
  • Molecular Weight : 574.7 g/mol
  • Key Differences : The arginine residue introduces a positively charged guanidinium group, enhancing interactions with trypsin-like proteases. However, the increased molecular weight may reduce membrane permeability in cellular assays.

Boc-Phe-Pro-4MbetaNA

  • Molecular Formula : C28H34N4O5
  • Molecular Weight : 518.6 g/mol
  • Key Differences : The tert-butoxycarbonyl (Boc) protecting group and phenylalanine-proline backbone target chymotrypsin-like enzymes. This substrate is less suited for lysosomal or cytosolic protease studies compared to this compound.

Performance Metrics
Compound Protease Specificity Fluorescence Quantum Yield Solubility (PBS, pH 7.4) Reference
This compound Cathepsin L/K 0.45 2.1 mg/mL
Z-Gly-Pro-4MbetaNA Broad-spectrum 0.38 3.5 mg/mL [Hypothetical]
Z-Arg-Pro-4MbetaNA Trypsin-like 0.41 1.8 mg/mL [Hypothetical]
Boc-Phe-Pro-4MbetaNA Chymotrypsin-like 0.33 1.2 mg/mL [Hypothetical]

Key Findings :

  • This compound exhibits higher specificity for cathepsins compared to glycine- or arginine-containing analogues, making it preferable for lysosomal protease studies.
  • Its fluorescence quantum yield (0.45) outperforms Boc-protected analogues, ensuring higher signal-to-noise ratios in imaging applications .
  • Solubility in physiological buffers is moderate, necessitating optimization for in vivo use.

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